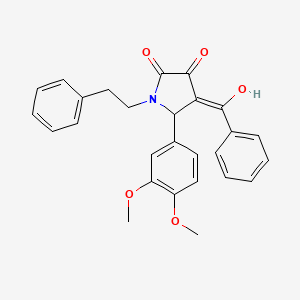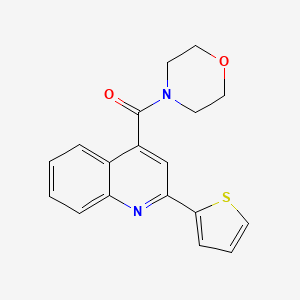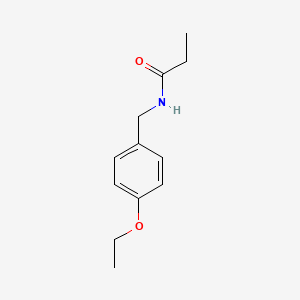
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide, also known as DCP-LA, is a synthetic compound that belongs to the class of chroman derivatives. It has been extensively studied for its potential therapeutic effects in various diseases, including neurological disorders, cancer, and inflammation.
Mecanismo De Acción
The exact mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to involve multiple pathways and targets. It has been shown to modulate various signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathways. It can also interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential vanilloid 1 (TRPV1) receptor, and the cannabinoid receptor type 1 (CB1). Additionally, it can scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. It can enhance neuronal survival and function, reduce inflammation and oxidative stress, modulate neurotransmitter release and synaptic plasticity, and inhibit tumor growth and metastasis. It can also improve cognitive function, memory, learning, and mood, and reduce pain and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and conditions. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain assays. Additionally, its mechanism of action is not fully understood, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, its effects on other diseases and conditions, such as inflammation, pain, and anxiety, warrant further investigation. Finally, more research is needed to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-1,3-propanediol with 4-hydroxybenzaldehyde, followed by a cyclization reaction with ammonium acetate and acetic anhydride. The final product is obtained by acylation of the chroman ring with 2,2-dimethylpropionyl chloride.
Aplicaciones Científicas De Investigación
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It has been studied in various animal models and cell culture systems for its potential therapeutic applications. Some of the diseases and conditions that have been investigated include Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, traumatic brain injury, epilepsy, depression, anxiety, pain, inflammation, and cancer.
Propiedades
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-12-10-16(4,5)19-13-9-7-6-8-11(12)13/h6-9,12H,10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBLACBYWIPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5327335.png)


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)

![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

